Cbz-Gly-DL-Pro-DL-Phe-DL-Pro-DL-Leu-OH

Catalog No.
S12562586
CAS No.
M.F
C35H45N5O8
M. Wt
663.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cbz-Gly-DL-Pro-DL-Phe-DL-Pro-DL-Leu-OH

Product Name

Cbz-Gly-DL-Pro-DL-Phe-DL-Pro-DL-Leu-OH

IUPAC Name

4-methyl-2-[[1-[3-phenyl-2-[[1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid

Molecular Formula

C35H45N5O8

Molecular Weight

663.8 g/mol

InChI

InChI=1S/C35H45N5O8/c1-23(2)19-27(34(45)46)38-32(43)29-16-10-18-40(29)33(44)26(20-24-11-5-3-6-12-24)37-31(42)28-15-9-17-39(28)30(41)21-36-35(47)48-22-25-13-7-4-8-14-25/h3-8,11-14,23,26-29H,9-10,15-22H2,1-2H3,(H,36,47)(H,37,42)(H,38,43)(H,45,46)

InChI Key

CKNVGZIRPDUFOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4

Cbz-Gly-DL-Pro-DL-Phe-DL-Pro-DL-Leu-OH is a synthetic peptide compound characterized by a sequence of amino acids: glycine, proline, phenylalanine, and leucine. The compound features a carbobenzoxy (Cbz) protecting group on the N-terminus, which enhances its stability and reactivity during peptide synthesis. This compound is primarily utilized in peptide synthesis and research due to its unique structural properties and potential biological activities .

Directed Peptide Self-Assembly - PMC" class="citation ml-xs inline" data-state="closed" href="https://pmc.ncbi.nlm.nih.gov/articles/PMC4463676/" rel="nofollow noopener" target="_blank"> . Its interactions with specific receptors or enzymes can lead to various biological effects, although detailed mechanisms remain context-dependent.

Research indicates that Cbz-Gly-DL-Pro-DL-Phe-DL-Pro-DL-Leu-OH exhibits significant biological activity. It is utilized in studies related to protein-protein interactions and enzyme-substrate specificity. The compound's ability to modulate the activity of various molecular targets makes it a candidate for therapeutic applications, including drug development

The synthesis of Cbz-Gly-DL-Pro-DL-Phe-DL-Pro-DL-Leu-OH typically employs Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

  • Coupling: Each amino acid is activated and coupled to the growing chain.
  • Deprotection: Protecting groups are removed to facilitate the addition of subsequent amino acids.
  • Cleavage: The completed peptide is cleaved from the resin using reagents such as trifluoroacetic acid .

Common coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and bases such as N,N-diisopropylethylamine (DIPEA).

Cbz-Gly-DL-Pro-DL-Phe-DL-Pro-DL-Leu-OH has a wide range of applications across various fields:

  • Chemistry: Serves as a building block in peptide synthesis and model compound for studying peptide reactions.
  • Biology: Used in investigations of protein interactions and enzyme specificity.
  • Medicine: Explored for potential therapeutic properties and as a precursor in drug development.
  • Industry: Employed in producing synthetic peptides for cosmetics and pharmaceuticals

    The interaction studies of Cbz-Gly-DL-Pro-DL-Phe-DL-Pro-DL-Leu-OH focus on its binding affinity to specific molecular targets. These studies help elucidate its mechanism of action, particularly how it modulates enzyme activities or receptor functions. Understanding these interactions is crucial for developing therapeutic agents that leverage these properties .

Several compounds share structural similarities with Cbz-Gly-DL-Pro-DL-Phe-DL-Pro-DL-Leu-OH, each exhibiting unique characteristics:

  • Cyclo[Gly-Gly-DL-Leu-DL-Pro]: A cyclic variant that may exhibit different stability and biological activity due to its ring structure.
  • Cbz-Gly-OH: A simpler derivative lacking multiple proline residues, which may influence its reactivity and applications.
  • DL-Leucine derivatives: Variations that include different amino acid combinations affecting their biological properties.

Comparison Table

Compound NameStructure TypeUnique Features
Cbz-Gly-DL-Pro-DL-Phe-DL-Pro-DL-Leu-OHLinearContains multiple proline residues; versatile
Cyclo[Gly-Gly-DL-Leu-DL-Pro]CyclicEnhanced stability; different interaction profile
Cbz-Gly-OHLinearSimpler structure; fewer applications
DL-Leucine derivativesLinearVaries in amino acid composition; diverse uses

This comparison highlights the unique structural features and potential applications of Cbz-Gly-DL-Pro-DL-Phe-DL-Pro-DL-Leu-OH relative to similar compounds. Its complex structure allows for diverse biochemical interactions, making it a valuable compound in peptide research and development .

XLogP3

3.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

663.32681341 g/mol

Monoisotopic Mass

663.32681341 g/mol

Heavy Atom Count

48

Dates

Modify: 2024-08-09

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